Eicosanoic Acid: A Comprehensive Technical Guide
Eicosanoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosanoic acid, also known as arachidic acid, is a long-chain saturated fatty acid with a 20-carbon backbone.[1] Its name is derived from the Latin arachis, meaning peanut, as it is a minor constituent of peanut oil (1.1–1.7%).[1] It is also found in other vegetable oils such as cupuaçu butter (7%), perilla oil (0–1%), corn oil (3%), and cocoa butter (1%).[1] While its unsaturated counterpart, arachidonic acid, is a well-known precursor to a vast array of signaling molecules called eicosanoids, eicosanoic acid's biological role is more subtle but equally important, particularly in the context of lipid metabolism, membrane structure, and cellular signaling. This guide provides an in-depth overview of the chemical and physical properties of eicosanoic acid, detailed experimental protocols for its analysis, and a discussion of its metabolic and signaling relevance.
Part 1: Chemical and Physical Properties
Eicosanoic acid is a white, crystalline solid at room temperature.[1] Its long, unbranched hydrocarbon chain makes it a very hydrophobic and nonpolar molecule, with practical insolubility in water.[1][2]
Identifiers and Structure
| Property | Value |
| IUPAC Name | Icosanoic acid[3] |
| Common Names | Eicosanoic acid, Arachidic acid, Arachic acid[3] |
| CAS Number | 506-30-9[4] |
| Molecular Formula | C₂₀H₄₀O₂[2][4][5][6] |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCC(=O)O[2] |
| InChI Key | VKOBVWXKNCXXDE-UHFFFAOYSA-N[2][5] |
Physicochemical Data
The following table summarizes the key physicochemical properties of eicosanoic acid.
| Property | Value | Reference |
| Molecular Weight | 312.53 g/mol | [2][4] |
| Melting Point | 75.4 °C | [3][7] |
| Boiling Point | 328 °C at 760 mmHg | [7] |
| Density | 0.824 g/cm³ at 100°C | [8] |
| Water Solubility | 5.0 x 10⁻⁵ g/L (Predicted) | [2] |
| pKa (Strongest Acidic) | 4.95 (Predicted) | [2] |
| logP (Octanol/Water) | 8.53 (Predicted) | [2] |
| Vapor Pressure | 2.5 x 10⁻⁶ mmHg at 25°C | [9] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of eicosanoic acid.
| Spectrum Type | Key Features and Observations |
| ¹H NMR (CDCl₃) | A triplet at ~2.35 ppm corresponding to the α-methylene protons (-CH₂COOH). A broad singlet for the carboxylic acid proton (-COOH). A large multiplet between 1.2-1.7 ppm for the other methylene (B1212753) protons in the aliphatic chain. A triplet at ~0.88 ppm for the terminal methyl protons (-CH₃). |
| ¹³C NMR (CDCl₃) | A peak at ~180 ppm for the carbonyl carbon (-COOH). A peak at ~34 ppm for the α-carbon. A series of peaks between 22-32 ppm for the methylene carbons in the chain. A peak at ~14 ppm for the terminal methyl carbon. |
| FT-IR | A broad O-H stretch from the carboxylic acid dimer at ~2500-3300 cm⁻¹. A sharp C=O stretch from the carbonyl group at ~1700 cm⁻¹. C-H stretching vibrations just below 3000 cm⁻¹. |
| Mass Spectrometry (EI) | The mass spectrum of the methyl ester derivative is often used for identification. Key fragments include a base peak at m/z 74 (McLafferty rearrangement) and other characteristic fragments at m/z 87, 129, 143, etc.[10] The molecular ion [M]⁺ for the underivatized acid may be weak or absent. |
Part 2: Signaling and Metabolism
While not a direct precursor to the classical pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes, eicosanoic acid is not metabolically inert. Its role is primarily understood in the context of saturated fatty acid metabolism and signaling.
Metabolic Relationship to Arachidonic Acid
Eicosanoic acid is the fully saturated counterpart of arachidonic acid. It can be formed by the hydrogenation of arachidonic acid, a process that removes the double bonds. This relationship is significant as it highlights the metabolic link between saturated and polyunsaturated fatty acid pools within the cell.
Caption: Metabolic conversion of arachidonic acid to eicosanoic acid.
Saturated Fatty Acid Signaling
Recent research has shown that saturated fatty acids can act as signaling molecules. Long-chain saturated fatty acids, including eicosanoic acid, can activate inflammatory pathways, in part through Toll-like receptor 4 (TLR4) signaling.[11] This pathway is implicated in the pathogenesis of metabolic diseases.[11]
Caption: Eicosanoic acid can activate TLR4-mediated inflammatory signaling.
Context: Arachidonic Acid Cascade
To fully appreciate the distinct role of eicosanoic acid, it is useful to visualize the complex signaling pathways originating from its unsaturated analog, arachidonic acid. This cascade produces a wide range of biologically active eicosanoids. Eicosanoic acid does not enter these pathways due to its lack of double bonds.
Caption: Major metabolic pathways of arachidonic acid to produce eicosanoids.
Part 3: Experimental Protocols
Accurate quantification and characterization of eicosanoic acid are essential for research. Below are summaries of established methodologies.
Determination of Melting Point (Capillary Method)
This protocol outlines a standard method for determining the melting point of fatty acids like eicosanoic acid.
Principle: A small, solidified sample in a capillary tube is heated in a controlled manner. The temperature range over which the sample transitions from a solid to a clear liquid is recorded as the melting point.
Methodology:
-
Sample Preparation: If necessary, melt the eicosanoic acid sample at a low temperature and introduce it into a thin-walled capillary tube to a height of about 10 mm.
-
Solidification: Chill the capillary tube rapidly (e.g., against ice) to solidify the fat.
-
Equilibration: Condition the solidified sample by holding it at a low temperature (e.g., 4-10°C) for at least one hour to ensure complete crystallization.
-
Apparatus Setup: Attach the capillary tube to a calibrated thermometer, ensuring the sample is level with the thermometer's bulb. Suspend the assembly in a heating bath (e.g., water or oil) with a stirrer.
-
Heating: Heat the bath slowly and steadily, typically at a rate of 0.5-1°C per minute as the expected melting point is approached.[12]
-
Observation: Record the temperature at which the substance becomes completely clear and liquid as the melting point.[13]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantitative analysis of fatty acids in complex biological samples. The protocol involves extraction, derivatization to volatile esters, and subsequent analysis.
Principle: Fatty acids are extracted from the biological matrix and converted to their more volatile fatty acid methyl esters (FAMEs). These FAMEs are then separated by gas chromatography and detected by mass spectrometry, allowing for both identification and quantification.
Caption: Workflow for the quantitative analysis of eicosanoic acid by GC-MS.
Methodology:
-
Sample Preparation and Extraction:
-
Homogenize the biological sample (e.g., tissue, plasma).
-
Add a known amount of a deuterated internal standard (e.g., arachidic acid-d3) to the sample for accurate quantification.[5]
-
Perform lipid extraction using a suitable solvent system, such as chloroform:methanol (B129727) (Folch method).[14]
-
The organic phase containing the lipids is collected and the solvent is evaporated.
-
-
Saponification and Derivatization (to FAMEs):
-
The dried lipid extract is saponified by heating with a methanolic base (e.g., NaOH in methanol) to release the fatty acids from complex lipids.[9]
-
The free fatty acids are then esterified to form fatty acid methyl esters (FAMEs) by heating with a methylating agent such as boron trifluoride (BF₃) in methanol or methanolic HCl.[9]
-
The FAMEs are then extracted into an organic solvent like hexane (B92381).[9]
-
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC.
-
Separation: Use a capillary column (e.g., HP-5MS) to separate the FAMEs based on their boiling points and polarity. A typical temperature program starts at a lower temperature and ramps up to a higher temperature to elute all fatty acids.[9][15]
-
Detection: As the FAMEs elute from the column, they are ionized (typically by electron ionization) and the resulting fragments are detected by the mass spectrometer. For quantification, selected ion monitoring (SIM) is often used to enhance sensitivity and specificity.[14]
-
Quantification: A standard curve is generated using known concentrations of eicosanoic acid methyl ester and the internal standard. The amount of eicosanoic acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[5]
-
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is another highly sensitive and specific method for fatty acid analysis, particularly for samples that are difficult to derivatize or when analyzing a broad range of lipid mediators simultaneously.
Principle: Lipids are extracted from the sample and separated using high-performance liquid chromatography (HPLC), typically reverse-phase. The eluting compounds are then ionized (e.g., by electrospray ionization - ESI) and analyzed by a tandem mass spectrometer. Multiple reaction monitoring (MRM) is used for highly selective and sensitive quantification.
Methodology:
-
Sample Preparation and Extraction:
-
Spike the biological sample (e.g., 200 µL plasma) with a deuterated internal standard.[16]
-
Precipitate proteins and hydrolyze fatty acid esters using an acidified solvent (e.g., acetonitrile (B52724)/HCl) with heating.[16]
-
Perform liquid-liquid extraction (LLE) with a nonpolar solvent like hexane or solid-phase extraction (SPE) to isolate the fatty acids.[16][17]
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.[17]
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the fatty acids on a C18 reverse-phase column using a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile or methanol).[16]
-
Ionization: Use electrospray ionization (ESI) in negative ion mode, which is highly efficient for deprotonating the carboxylic acid group of fatty acids.
-
Mass Spectrometry (MRM):
-
The first quadrupole (Q1) is set to select the precursor ion (the [M-H]⁻ ion of eicosanoic acid, m/z 311.3).
-
The precursor ion is fragmented in the second quadrupole (q2, collision cell).
-
The third quadrupole (Q3) is set to select a specific, characteristic product ion.
-
This specific transition (precursor → product) is monitored over time, providing high specificity.
-
-
Quantification: As with GC-MS, quantification is achieved by comparing the analyte/internal standard peak area ratio to a standard curve.
-
Conclusion
Eicosanoic acid, while less prominent in signaling than its unsaturated counterpart, is a crucial saturated fatty acid with defined physicochemical properties and important roles in cellular metabolism and inflammation. The methodologies outlined in this guide provide a framework for its accurate analysis, which is fundamental for researchers in lipidomics, drug development, and metabolic disease. A thorough understanding of both its physical characteristics and its biological context is essential for advancing our knowledge of fatty acid function in health and disease.
References
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- 2. Showing Compound Eicosanic acid (FDB004028) - FooDB [foodb.ca]
- 3. Eicosanoic Acid | C20H40O2 | CID 10467 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. lipidmaps.org [lipidmaps.org]
- 6. Fats, stress, death: Uncovering the toxic effects of saturated fatty acids on cells | Harvard T.H. Chan School of Public Health [hsph.harvard.edu]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 506-30-9 CAS MSDS (Arachidic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Analysis of fatty acids via gas chromatography and mass spectrometry [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Saturated Fatty Acids Produce an Inflammatory Response Predominantly through the Activation of TLR4 Signaling in Hypothalamus: Implications for the Pathogenesis of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. eclass.hua.gr [eclass.hua.gr]
- 14. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. shimadzu.com [shimadzu.com]
